Diethyl benzylmalonate
Overview
Description
Diethyl benzylmalonate is an organic compound with the molecular formula C14H18O4. It is a colorless liquid that is immiscible with water. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
Diethyl benzylmalonate, also known as BENZYLMALONIC ACID DIETHYL ESTER , is primarily used as an intermediate in the synthesis of certain pharmaceuticals . It is particularly used in the production of the local anesthetic drug propafenone . .
Mode of Action
For instance, it can condense with 2-amino-benzimidazole to yield 3-benzyl-4-hydroxypyrimido .
Biochemical Pathways
This compound is involved in the synthesis of macrocyclic ligands and the determination of stability constants of their Cu(II), Ni(II), and Co(II) complexes . It is also used as a starting reagent for the synthesis of 2-benzyl-1,3-propane diol . .
Pharmacokinetics
Its physical properties such as boiling point (162-163 °c at 10 mmhg), density (1064 g/mL at 25 °C), and water solubility (immiscible) can influence its pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
Diethyl Benzylmalonate is involved in various biochemical reactions. It has been used in the synthesis of macrocyclic ligands and determination of stability constants of their Cu(II), Ni(II), and Co(II) complexes
Cellular Effects
As a chemical compound used in organic synthesis, its primary role is likely in the production of other compounds rather than direct interaction with cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a reactant in chemical reactions. It can undergo condensation with 2-amino-benzimidazole to yield 3-benzyl-4-hydroxypyrimido
Metabolic Pathways
It is known to be used in the synthesis of macrocyclic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl benzylmalonate can be synthesized through the reaction of diethyl malonate with benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in absolute ethanol under reflux conditions. The mixture is then distilled to remove ethanol, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting benzyl chloride with diethyl malonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is conducted at elevated temperatures, and the product is isolated by distillation .
Types of Reactions:
Alkylation: this compound can undergo alkylation reactions at the methylene group adjacent to the ester groups.
Hydrolysis: The ester groups in this compound can be hydrolyzed to form benzylmalonic acid under acidic or basic conditions.
Condensation: It can participate in condensation reactions with various nucleophiles to form more complex molecules.
Common Reagents and Conditions:
Alkylation: Sodium hydride, sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Condensation: Amines, alcohols, other nucleophiles.
Major Products Formed:
Alkylation: Alkylated derivatives of this compound.
Hydrolysis: Benzylmalonic acid.
Condensation: Various substituted malonates and complex organic molecules.
Scientific Research Applications
Diethyl benzylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of macrocyclic ligands and other complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Serves as an intermediate in the production of drugs such as propafenone, a local anesthetic.
Industry: Utilized in the manufacture of various fine chemicals and specialty materials.
Comparison with Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Benzylmalonic acid
Diethyl benzylmalonate’s unique structure and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
diethyl 2-benzylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLTZWATFXDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022078 | |
Record name | Diethyl 2-benzylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
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Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-81-8 | |
Record name | 1,3-Diethyl 2-(phenylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-benzylpropanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl benzylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41169 | |
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Record name | Diethyl benzylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8720 | |
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Record name | Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl 2-benzylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl benzylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.221 | |
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Record name | DIETHYL 2-BENZYLPROPANEDIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y0X0XN6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of diethyl benzylmalonate?
A1: this compound serves as a versatile building block in organic synthesis.
- Acylation Reactions: It reacts with various acylating agents to yield substituted benzofurans, which can be further modified to create furobenzopyranones and furocoumarins. []
- Condensation Reactions: Condensing this compound with 2-aminobenzimidazole produces 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazol-2-one, a compound with potential central depressant properties. []
- Synthesis of α-Benzylacrylic Acid: this compound can be efficiently converted to α-benzylacrylic acid through a two-step synthesis involving hydrolysis and decarboxylation. []
Q2: How is this compound utilized in the synthesis of alvimopan?
A: this compound serves as the starting material in a multi-step synthesis of alvimopan, a peripherally acting μ-opioid receptor antagonist. The process involves reduction, enzymatic vinylation, oxidation, deacetylation, amidation, sulfonylation, substitution, and finally, esterolysis. []
Q3: Can you describe the role of this compound in radical reactions?
A: this compound participates in Manganese(III) acetate-mediated radical reactions. When oxidized in the presence of alkynes, it yields tetrahydronaphthalenes and spiro[4,5]decatrienes via competitive 1,5 and 1,6 intramolecular homolytic aromatic substitutions by vinyl radicals. [] Similarly, reactions with alkenes in the presence of metal catalysts lead to the formation of substituted tetrahydro- and dihydronaphthalenes. []
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Various analytical methods are used to characterize this compound and its derivatives.
- Spectroscopic Techniques: FTIR spectroscopy is used to confirm the formation of benzylmalonic acid from this compound. [] This technique helps to identify characteristic functional groups.
Q5: Are there any studies on improving the synthesis of this compound?
A: Yes, researchers are exploring more efficient and environmentally friendly synthetic approaches for this compound. One study investigates a solid-liquid phase transfer catalytic method using benzyl chloride, diethyl malonate, and anhydrous potassium carbonate. This method offers advantages such as mild reaction conditions and readily available starting materials. []
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